2-Hydrazinobenzoic acid methyl ester hydrochloride
Overview
Description
2-Hydrazinobenzoic acid methyl ester hydrochloride is an organic compound with the chemical formula C8H11ClN2O2. It is a white crystalline powder that is soluble in water and ethanol, and slightly soluble in chloroform .
Preparation Methods
2-Hydrazinobenzoic acid methyl ester hydrochloride is typically synthesized through a two-step process :
Synthesis of 2-Hydrazinobenzoic acid methyl ester: This involves the reaction of 2-hydrazinobenzoic acid with methyl formate.
Formation of the hydrochloride salt: The resulting 2-hydrazinobenzoic acid methyl ester is then reacted with hydrochloric acid to produce this compound.
Chemical Reactions Analysis
2-Hydrazinobenzoic acid methyl ester hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Hydrazinobenzoic acid methyl ester hydrochloride has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s hydrazine group makes it useful in the modification of biomolecules.
Medicine: Due to its antibacterial and antiviral properties, it is being explored for potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydrazinobenzoic acid methyl ester hydrochloride involves its interaction with molecular targets through its hydrazine group . This group can form covalent bonds with various biomolecules, leading to modifications that can inhibit bacterial and viral functions. The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with essential biological processes in microorganisms .
Comparison with Similar Compounds
2-Hydrazinobenzoic acid methyl ester hydrochloride can be compared with other hydrazine derivatives such as:
2-Hydrazinobenzoic acid: Similar structure but lacks the methyl ester group.
2-Hydrazinobenzoic acid ethyl ester hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester group.
Hydrazinobenzoic acid derivatives: Various derivatives with different substituents on the benzene ring.
Properties
IUPAC Name |
methyl 2-hydrazinylbenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-4-2-3-5-7(6)10-9;/h2-5,10H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMZPDCLKGUAEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21533-63-1 | |
Record name | methyl 2-hydrazinylbenzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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